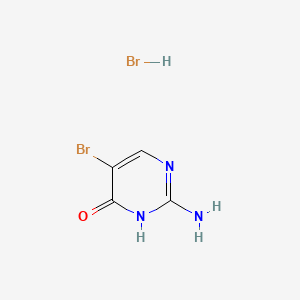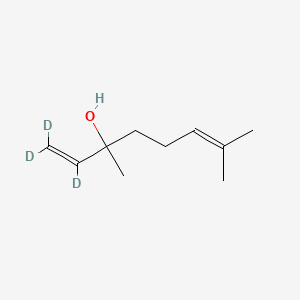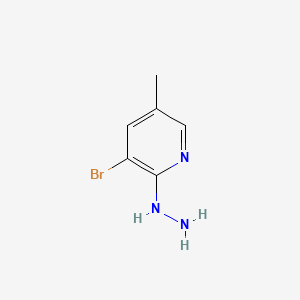
2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral data (IR, NMR, etc.).Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
- Solvatochromism Studies : Research has been conducted on the solvatochromism of derivatives of naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. These studies explored the interaction of these compounds with solvents of different polarity and hydrogen bond donor/acceptor ability, contributing valuable insights into their spectroscopic properties (Santo et al., 2003).
Synthesis and Structural Analysis
- Synthesis of Hydroxycarboxamide Derivatives : A series of hydroxycarboxamide derivatives of 8-hydroxy-1,6-naphthyridin-5(6H)-one were synthesized, providing important structural and spectroscopic data (Blanco et al., 2005).
- General Synthesis Methods : Recent advances have enabled the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, expanding the possibilities for creating diverse derivatives (Murray et al., 2023).
Biological and Pharmaceutical Applications
- c-Met Kinase Inhibitors : The naphthyridine motif has been identified as a scaffold for c-Met kinase inhibitors, with specific derivatives displaying potential in inhibiting Met phosphorylation and cell proliferation in certain cancer cell lines (Wang et al., 2013).
- Potential Anticancer Properties : Some naphthyridine derivatives have been repositioned as innovative cytotoxic agents for cancer therapeutics, with studies focusing on their potency in inhibiting select oncogenic kinases and cytotoxicity in cancer cell lines (Zeng et al., 2012).
Crystal Structure Analysis
- X-Ray Diffraction Analysis : The crystal structure of certain naphthyridinone derivatives has been elucidated, providing insights into their molecular configurations and potential pharmaceutical applications (Guillon et al., 2017).
Chemical Reactivity and Properties
- Novel Derivatives Synthesis : Research includes the synthesis of novel derivatives of the benzo[b][1,6]naphthyridine system, exploring various chemical modifications and their effects (Deady & Rogers, 2006).
- Functionalized Naphthyridines Synthesis : The synthesis of polyfunctionally substituted naphthyridines highlights their potential pharmacological activity, with significant work on their spectroscopic properties (Perillo et al., 2009).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve discussing potential areas for further research or application of the compound.
Propiedades
IUPAC Name |
1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7-2-1-5-6(10-7)3-4-9-8(5)12/h1-2H,3-4H2,(H,9,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCTMVBZNRCCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)


![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)